N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide

Medicinal Chemistry Organic Synthesis Building Block Selection

N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 486994-12-1) is a synthetic small-molecule building block belonging to the phenoxyacetamide class, characterized by a 2-bromo-4-formyl-6-methoxyphenoxy core linked via an ether bridge to an N-benzylacetamide side chain (molecular formula C₁₇H₁₆BrNO₄, MW 378.22 g/mol). It is supplied as a research chemical with purity ≥98% and recommended storage at 2–8°C under dry conditions.

Molecular Formula C17H16BrNO4
Molecular Weight 378.222
CAS No. 486994-12-1
Cat. No. B2982819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide
CAS486994-12-1
Molecular FormulaC17H16BrNO4
Molecular Weight378.222
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H16BrNO4/c1-22-15-8-13(10-20)7-14(18)17(15)23-11-16(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21)
InChIKeyYNJZHBBKWZVLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 486994-12-1): Core Scaffold Identity and Procurement Baseline


N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 486994-12-1) is a synthetic small-molecule building block belonging to the phenoxyacetamide class, characterized by a 2-bromo-4-formyl-6-methoxyphenoxy core linked via an ether bridge to an N-benzylacetamide side chain (molecular formula C₁₇H₁₆BrNO₄, MW 378.22 g/mol) . It is supplied as a research chemical with purity ≥98% and recommended storage at 2–8°C under dry conditions . The compound carries four functional handles—an aryl bromide, a formyl group, a methoxy group, and a secondary amide—making it a versatile intermediate for further synthetic elaboration.

Why In-Class Phenoxyacetamide Analogs Cannot Substitute N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (486994-12-1)


Phenoxyacetamide derivatives that share the same core scaffold are not interchangeable because even minor structural modifications—regioisomeric bromine/methoxy placement, N-substituent identity, or methoxy presence/absence—produce compounds with fundamentally different molecular weights, hydrogen-bond donor/acceptor counts, lipophilicity, and steric profiles [1]. These physicochemical distinctions directly influence reactivity in downstream synthetic steps (e.g., cross-coupling selectivity at the aryl bromide position, condensation chemistry at the formyl group) and cannot be compensated by simply adjusting stoichiometry . Substituting an N-phenyl, N,N-dimethyl, or des-methoxy analog may lead to divergent intermediate properties, complicating reaction optimization and compromising synthetic route fidelity.

Head-to-Head Comparator Evidence for N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (486994-12-1)


Substitution Pattern Regioisomerism: 2-Bromo-6-Methoxy vs. 4-Bromo-2-Formyl vs. 5-Bromo-2-Methoxy

The target compound possesses bromine at position 2 and methoxy at position 6 on the phenoxy ring, whereas the regioisomer CAS 553672-64-3 (N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide) places bromine at position 4, formyl at position 2, and lacks a methoxy group entirely . A second regioisomer, CAS 692282-64-7 (N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide), retains the methoxy but relocates bromine to position 5 and shifts methoxy to position 2 . These substitution differences are not structurally silent: the distinct electron-withdrawing/donating effects alter the reactivity of the aryl bromide toward metal-catalyzed cross-coupling and the formyl group toward nucleophilic addition .

Medicinal Chemistry Organic Synthesis Building Block Selection

N-Substituent Lipophilicity and Hydrogen-Bond Donor Capacity: Benzyl vs. Phenyl vs. Dimethyl

The N-benzyl group of the target compound contributes one hydrogen-bond donor (amide NH) and a predicted XLogP3-AA of approximately 2.5–3.0, intermediate between the more polar N,N-dimethyl analog (XLogP3-AA 1.5, 0 H-bond donors) [1] and the less lipophilic N-phenyl analog (CAS 552842-61-2) . The N-(m-tolyl) analog (CAS 553673-46-4) shares identical molecular weight (378.22) but replaces the flexible benzyl CH₂ spacer with a directly attached aromatic ring, altering conformational flexibility and π-stacking potential . These differences affect solubility, permeability, and target-binding pharmacophore compatibility .

Drug Discovery Physicochemical Profiling Lipophilicity

Purity and Quality Control Accessibility: ≥98% Assay with Batch-Specific Analytical Data

The target compound is supplied at ≥98% purity (HPLC) by ChemScene , matching the purity specification of the regioisomer CAS 553672-64-3 (98%) . This contrasts with the N,N-dimethyl analog (CAS 732291-87-1) which is offered at 95% purity . The higher purity reduces the need for post-purchase purification and ensures more accurate stoichiometric calculations in multi-step syntheses. In addition, the compound's MDL number (MFCD02256659) and standardized InChI Key (YNJZHBBKWZVLKG-UHFFFAOYSA-N) facilitate unambiguous identification across supplier databases.

Quality Assurance Procurement Analytical Chemistry

Molecular Weight and Fragment-Based Design Utility: Differentiating by Physicochemical Descriptors

With a molecular weight of 378.22 g/mol, the target compound is 30 Da heavier than the des-methoxy regioisomer (CAS 553672-64-3, MW 348.19) and 62 Da heavier than the N,N-dimethyl analog (CAS 732291-87-1, MW 316.15) . It features 1 hydrogen-bond donor, 5 hydrogen-bond acceptors, and 7 rotatable bonds, yielding a topological polar surface area (TPSA) of approximately 64.6 Ų . In contrast, the des-methoxy comparator (CAS 553672-64-3) has a lower TPSA of 55.4 Ų with only 3 H-acceptors and a higher computed LogP of 2.96 . These distinct physicochemical signatures position the target compound as a more polar, higher-MW building block suitable for fragment growing or scaffold hopping when a specific TPSA and H-bonding profile is desired.

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Hazard Profile Differentiation: GHS07 Classification with Specific Precautionary Codes

The target compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a more comprehensively documented hazard profile compared to many in-class analogs for which hazard data is incomplete or derived solely from computational predictions. The availability of a complete GHS classification facilitates laboratory risk assessment and safe-handling protocol development without requiring additional in-house toxicological evaluation .

Laboratory Safety Chemical Handling Regulatory Compliance

Price-per-Gram Procurement Benchmark: Target vs. Closest Comparator

ChemScene lists the target compound at USD 2,880 for 5 g (USD 576/g) . AmayBio offers 20 mg at ¥2,869.90 (~USD 400) under catalog Aladdin-N1001023 [1]. By comparison, the regioisomer CAS 553672-64-3 (des-methoxy) is priced lower at approximately USD 200–400/g from various suppliers, reflecting its simpler synthesis . This price differential reflects the additional synthetic steps required to install the 6-methoxy group while maintaining the 2-bromo-4-formyl pattern. For procurement planning, budget-conscious projects may consider the cheaper regioisomer, but only if the methoxy group is not required for downstream chemistry.

Procurement Economics Cost Analysis Supply Chain

Optimal Application Scenarios for N-Benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide (486994-12-1) Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Orthogonal Functionalization at the 2-Bromo-6-Methoxy-4-Formyl Scaffold

The unique 2-bromo-6-methoxy-4-formyl substitution pattern (distinct from the 4-bromo-2-formyl and 5-bromo-2-methoxy regioisomers) enables sequential orthogonal reactions: Suzuki-Miyaura coupling at the sterically accessible C2 bromide, reductive amination or Wittig chemistry at the C4 formyl group, and demethylation of the C6 methoxy to a phenol for further derivatization . This three-directional diversification is not achievable with any single regioisomeric analog, making this compound the scaffold of choice for generating libraries with diverse exit vectors.

Fragment Growing with Defined TPSA and Lipophilicity Constraints

With a predicted TPSA of ~64.6 Ų and an intermediate XLogP3-AA (~2.6), the target compound occupies a physicochemical property space that differs from both the more lipophilic des-methoxy regioisomer (TPSA 55.4 Ų, LogP 2.96) and the less lipophilic N,N-dimethyl analog (TPSA 55.8 Ų, XLogP3-AA 1.5) [1]. In fragment-based drug discovery programs where maintaining TPSA > 60 Ų is correlated with improved oral bioavailability, this compound provides a privileged starting point that the comparator fragments cannot replicate without additional synthetic steps.

Multi-Step Synthesis Where High Initial Purity Minimizes Cumulative Yield Loss

For synthetic routes exceeding 5 linear steps, the ≥98% commercial purity of the target compound translates to a meaningful yield advantage over the 95%-pure N,N-dimethyl analog . Assuming 80% average step yield, a 3% purity deficit in the starting material propagates to approximately a 4% lower final yield over 5 steps, which can be significant in scale-up contexts. The documented MDL number (MFCD02256659) and InChI Key further streamline electronic inventory management and automated structure verification in high-throughput synthesis workflows [1].

Institutional Procurement with Pre-Configured Safety Compliance

The complete GHS07 hazard classification (H302, H315, H319, H335) with detailed precautionary statements (P260–P501) eliminates the need for internal hazard assessment prior to compound registration . This is particularly valuable for academic core facilities and contract research organizations that require pre-vetted safety documentation before adding new chemical entities to their approved substance inventories, where in-class analogs with incomplete safety profiles may face registration delays [1].

Quote Request

Request a Quote for N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.